7-ethyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

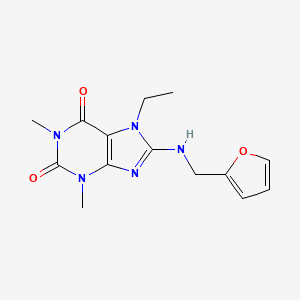

7-Ethyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with structural modifications at positions 7 and 8 of the purine core. The compound features a 1,3-dimethyl substitution on the purine ring, an ethyl group at position 7, and a furan-2-ylmethylamino moiety at position 6. This substitution pattern is critical for its pharmacological profile, particularly in receptor binding and enzyme inhibition . The furan-containing side chain may enhance lipophilicity and influence interactions with serotonin (5-HT) and dopamine (D2) receptors, as observed in structurally related compounds .

Properties

IUPAC Name |

7-ethyl-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-4-19-10-11(17(2)14(21)18(3)12(10)20)16-13(19)15-8-9-6-5-7-22-9/h5-7H,4,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQPCOBUDBUAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-ethyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its purine core, which is modified with an ethyl group at the N7 position and a furan-2-ylmethyl amino group at the N8 position. The chemical structure can be represented as follows:

his structure contributes to its interactions with various biological targets.

Anticancer Properties

Research indicates that purine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed enhanced activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

The proposed mechanism involves the inhibition of enzymes critical for DNA synthesis and repair, such as dihydrofolate reductase (DHFR) and thymidylate synthase . This inhibition leads to apoptosis in cancer cells and prevents their proliferation.

Enzyme Inhibition

The compound has been shown to inhibit several enzymes associated with cancer progression. For instance, it targets the ephrin receptor (EPH) family, which is often overexpressed in various cancers. This interaction may disrupt signaling pathways that promote tumor survival and metastasis .

Antiviral Activity

In addition to anticancer effects, some studies have suggested antiviral properties for purine derivatives. The compound's structural similarities to nucleosides allow it to interfere with viral replication processes. For example, it may inhibit viral polymerases, thereby reducing viral load in infected cells.

Study 1: Antitumor Activity in Cell Lines

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across several types of cancer cells, including breast and lung cancer lines. The IC50 values were significantly lower compared to standard chemotherapeutic agents.

Study 2: Enzyme Inhibition Assays

Another study focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit DHFR with an IC50 value of 0.9 µM, indicating potent activity compared to other known inhibitors.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to 7-Ethyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown moderate to high levels of cytotoxicity in synthesized purine derivatives when tested on human cancer cells. The mechanisms underlying this activity may involve the inhibition of key enzymes involved in nucleotide synthesis or DNA replication .

Anti-inflammatory Effects

In addition to anticancer properties, this compound and its derivatives have been investigated for their anti-inflammatory effects. Studies indicate that certain purine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential role for this compound in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study involving a series of purine derivatives including this compound revealed that these compounds exhibited varying degrees of cytotoxicity against human breast cancer cells (MCF-7). The IC50 values indicated a promising potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Research

Another research project focused on evaluating the anti-inflammatory properties of purine derivatives. The study highlighted that certain compounds significantly reduced inflammation markers in animal models of arthritis. The results suggested that this compound could be a candidate for further exploration in chronic inflammatory conditions .

Comparative Analysis of Related Compounds

Comparison with Similar Compounds

Position 7 Substitutions

- 7-Ethyl vs. 7-Isopentyl: In the compound NCT-501 (8-((4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), the isopentyl group at position 7 enhances potency as an aldehyde dehydrogenase (ALDH) inhibitor compared to smaller alkyl groups.

- 7-Benzyl Derivatives: Compounds like 7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethylpurine-2,6-dione exhibit altered pharmacokinetics due to increased aromaticity, contrasting with the target compound’s furan-based side chain, which introduces heterocyclic polarity .

Position 8 Substitutions

- Furan-2-ylmethylamino vs. Pyridinyloxy Groups: In caffeine derivatives such as 3j (8-(6-methylpyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione), pyridinyloxy substitutions abolish central nervous system (CNS) activity but retain analgesic effects. The furan-2-ylmethylamino group in the target compound may similarly dissociate CNS effects from peripheral receptor modulation .

- Thio/Hydrazine Derivatives: 8-Mercapto- and 8-hydrazine-substituted xanthines (e.g., 8-mercapto-3-ethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)purine-2,6-dione) demonstrate enhanced antioxidant activity but lower receptor affinity compared to the target compound’s amino-furan substituent .

Core Modifications

- 1,3-Dimethyl vs. 3,7-Dimethyl : 1,3-Dimethylpurine-2,6-diones (e.g., compound 8 in ) exhibit higher 5-HT6/D2 receptor affinity (Ki(D2) = 85 nM) than 3,7-dimethyl analogues (Ki(D2) = 1 nM). The target compound’s 1,3-dimethyl core aligns with the optimal configuration for serotonin-dopamine dual activity .

Receptor Binding

- 5-HT6/D2 Dual Ligands: The target compound’s furan-2-ylmethylamino group resembles the pharmacophore of long-chain arylpiperazines (LCAPs), which act as 5-HT1A agonists or 5-HT6/D2 ligands. Its affinity for these receptors is likely intermediate between pyridinyloxy-substituted analgesics (e.g., 3j) and high-affinity D2 agents like compound 15 (Ki(D2) = 1 nM) .

- Enzyme Inhibition: Unlike TC227 [(Z)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione], a Trypanothione Synthetase (TryS) inhibitor, the target compound lacks the hydrazine-phenoxy moiety critical for enzyme targeting, suggesting divergent therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.